molecular formula C14H13FO2 B6371561 5-(3-Fluoro-4-methoxyphenyl)-3-methylphenol CAS No. 1261952-06-0

5-(3-Fluoro-4-methoxyphenyl)-3-methylphenol

Cat. No.: B6371561
CAS No.: 1261952-06-0
M. Wt: 232.25 g/mol
InChI Key: LNVWPQWUAPUWRN-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-3-methylphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, along with a methyl group on the phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-3-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzoic acid and 3-methylphenol.

    Formation of Intermediate: The 3-fluoro-4-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride.

    Coupling Reaction: The acid chloride is then subjected to a coupling reaction with 3-methylphenol in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The fluoro and methoxy substituents can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the fluoro-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: De-fluorinated or de-methoxylated derivatives.

    Substitution: Substituted phenols with various functional groups replacing the fluoro or methoxy substituents.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy substituents can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenol: Lacks the methyl group on the phenol ring.

    3-Methyl-4-methoxyphenol: Lacks the fluoro substituent.

    5-Fluoro-3-methylphenol: Lacks the methoxy substituent.

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)-3-methylphenol is unique due to the presence of all three substituents (fluoro, methoxy, and methyl) on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-5-11(7-12(16)6-9)10-3-4-14(17-2)13(15)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVWPQWUAPUWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683843
Record name 3'-Fluoro-4'-methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-06-0
Record name 3'-Fluoro-4'-methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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